molecular formula C17H16N4O2 B2891388 (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 2035035-96-0

(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B2891388
CAS No.: 2035035-96-0
M. Wt: 308.341
InChI Key: DDBKXWCIGKRECD-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival signaling , making it a promising therapeutic target in oncology, particularly for inhibiting tumor metastasis and overcoming drug resistance . The molecular structure of this compound integrates key pharmacophores: a (E)-acrylamide moiety that can act as a Michael acceptor for potential covalent binding, a furan ring, and a 2-(pyridin-2-yl)-1H-imidazole group that is characteristic of many kinase inhibitors, facilitating strong interactions with the ATP-binding site of the kinase domain. Its primary research value lies in the investigation of FAK signaling pathways in cancer cell models, the study of tumor cell invasion and angiogenesis, and as a tool compound for evaluating combination therapies with other anticancer agents . Researchers utilize this acrylamide derivative to elucidate the mechanisms of FAK-mediated resistance to chemotherapy and to explore its potential application in non-malignant diseases involving pathological fibrosis and inflammation.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBKXWCIGKRECD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure

The compound features a complex structure with multiple heterocyclic components, which are known to enhance biological activity.

Molecular Formula : C17_{17}H18_{18}N4_{4}O

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines:

  • Apoptosis Induction : Compounds with similar structures have been observed to accelerate apoptosis in MCF cell lines, indicating a potential mechanism for anticancer activity .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Research into related compounds has demonstrated significant activity against various bacterial strains:

Compound Target Bacteria MIC (µM)
Compound 1S. aureus20–40
Compound 2E. coli40–70

These findings imply that the target compound could exhibit similar or enhanced antibacterial effects due to the presence of furan and pyridine moieties .

Case Studies

  • In Vitro Studies : A study focusing on imidazole derivatives showed that certain compounds effectively inhibited the growth of S. aureus and E. coli, with MIC values comparable to standard antibiotics . This suggests that this compound may similarly inhibit these pathogens.
  • Cancer Cell Line Testing : Another investigation into related acrylamide derivatives revealed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications in the acrylamide structure can lead to enhanced biological activity .

While specific mechanisms for this compound are still under investigation, related compounds have been reported to:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Disrupt bacterial cell wall synthesis, leading to cell lysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Furan-Imidazole/Pyridine Hybrid Systems

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
(Target Compound) Acrylamide linker, furan-2-yl, pyridin-2-yl-imidazole Ethyl spacer between imidazole and acrylamide ~340–350 g/mol* (E)-configuration; potential kinase inhibition
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) Furan-2-carboxamide Nitro group at C5, pyridin-2-yl-ethyl linker 277.25 g/mol Antifungal activity; nitro group enhances reactivity
N-[(furan-2-yl)methyl]-3-(2-sulfanyl-imidazol-1-yl)benzamide Benzamide linker, sulfanyl-imidazole Furan-2-ylmethyl, sulfanyl group 492.6 g/mol Sulfur-containing; potential for metal coordination
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide Acrylamide linker, thiophene, dimethylpyrazole Thiophene and pyrazole substituents 341.4 g/mol Enhanced lipophilicity due to thiophene

*Molecular weight estimated based on structural similarity to .

Key Observations :

  • Nitro vs.
  • Sulfur vs. Nitrogen Heterocycles : The thiophene-containing analogue () may exhibit improved membrane permeability due to higher lipophilicity compared to the pyridine-imidazole system in the target compound.
  • Linker Flexibility : Ethyl spacers (target compound) vs. methylene linkers () influence conformational flexibility and binding to rigid enzyme active sites.

Pharmacological Activity Comparison

Key Observations :

  • However, its activity remains unquantified in the provided evidence.
  • Nitrofuran derivatives () prioritize antifungal over anticancer activity, unlike acrylamide-based compounds.

Physicochemical Data

  • Melting Points : Pyridine-imidazole acrylamides (e.g., ) typically melt at 160–180°C, suggesting similar thermal stability for the target compound.
  • Solubility : The pyridine and imidazole groups likely enhance aqueous solubility at acidic pH, whereas thiophene derivatives () are more lipophilic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the pyridine-imidazole core via nucleophilic substitution, followed by acrylamide coupling using acryloyl chloride under basic conditions (e.g., triethylamine in THF). Key steps include:

  • Step 1 : Preparation of the ethylenediamine-linked pyridyl-imidazole intermediate.
  • Step 2 : Amidation with 3-(furan-2-yl)acryloyl chloride at 0–5°C to preserve stereochemistry .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while temperature controls undesired side reactions like imidazole ring oxidation. Yields range from 60–85% after silica gel chromatography .

Q. How can researchers confirm the stereochemical integrity of the acrylamide moiety during synthesis?

  • Methodology : Use a combination of:

  • 1H-NMR : The coupling constant (J) between the α,β-protons of the acrylamide group (typically 12–16 Hz for trans-isomers).
  • HPLC with Chiral Columns : To resolve enantiomeric impurities.
  • X-ray Crystallography : Definitive confirmation of the E-configuration via single-crystal analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Primary Tools :

  • NMR (1H/13C) : Assign peaks for furan (δ 6.2–7.4 ppm), pyridine (δ 8.0–8.8 ppm), and acrylamide protons (δ 6.5–7.1 ppm) .
  • FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₅N₃O₂) .

Advanced Research Questions

Q. How does the furan ring’s oxidation state influence the compound’s bioactivity?

  • Experimental Design :

  • Oxidation Studies : Treat the compound with m-CPBA or H₂O₂ to generate furanone derivatives.
  • Bioactivity Assays : Compare antimicrobial (e.g., MIC against S. aureus) or anti-inflammatory (COX-2 inhibition) activity of oxidized vs. parent compound .
  • Data Interpretation : Furan oxidation reduces π-π stacking with microbial enzyme active sites, often diminishing activity .

Q. What strategies resolve contradictions in NMR data caused by dynamic imidazole tautomerism?

  • Methodology :

  • Variable-Temperature NMR (VT-NMR) : Perform at 25°C and −40°C to "freeze" tautomers and assign signals.
  • 2D NMR (COSY, NOESY) : Map through-space correlations between imidazole protons and adjacent groups .
  • Computational Modeling : Use DFT calculations to predict tautomeric stability (e.g., N1-H vs. N3-H forms) .

Q. How can researchers assess the compound’s potential as a kinase inhibitor given its pyridyl-imidazole motif?

  • Approach :

  • Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, JAK2) using PyMOL or AutoDock.
  • Enzymatic Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™).
  • SAR Analysis : Compare with analogs lacking the pyridine ring to identify critical hydrogen-bonding interactions .

Q. What synthetic modifications enhance solubility without compromising bioactivity?

  • Design :

  • PEGylation : Introduce polyethylene glycol chains at the ethylenediamine linker.
  • Salt Formation : Use HCl or trifluoroacetate salts to improve aqueous solubility.
  • Bioactivity Trade-offs : Monitor changes in logP (via HPLC) and cytotoxicity (MTT assays) .

Data Analysis and Contradictions

Q. How to address discrepancies in reported IC₅₀ values across cell lines for this compound?

  • Troubleshooting :

  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for Metabolic Stability : Include cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
  • Multi-Omics Validation : Combine transcriptomics (RNA-seq) and proteomics to identify resistance mechanisms .

Q. Why do computational predictions of logP often conflict with experimental HPLC measurements?

  • Root Cause :

  • Implicit Solvent Models : Software like MarvinSketch may underestimate furan’s dipole moment.
  • Solution : Use experimental logP (shake-flask method) with octanol/water partitioning, validated by HPLC retention times .

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